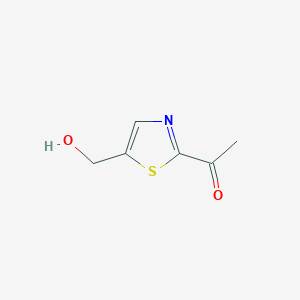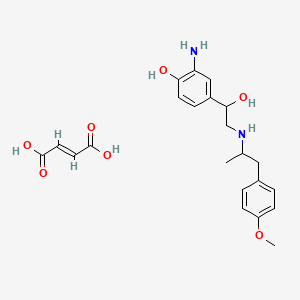
1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.
Major Products:
Oxidation: 1-(5-(Carboxymethyl)thiazol-2-yl)ethanone.
Reduction: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism by which 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially inhibiting or activating specific targets.
類似化合物との比較
- 1-(4,5-Dihydrothiazol-2-yl)ethanone
- 1-(5-Methylthiazol-2-yl)ethanone
- 1-(5-(Methoxymethyl)thiazol-2-yl)ethanone
Comparison: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable molecule for specific research and industrial applications.
特性
分子式 |
C6H7NO2S |
|---|---|
分子量 |
157.19 g/mol |
IUPAC名 |
1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2,8H,3H2,1H3 |
InChIキー |
AXNSKCFKXLSMJS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=C(S1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)
![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)



![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)

![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)




![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)

